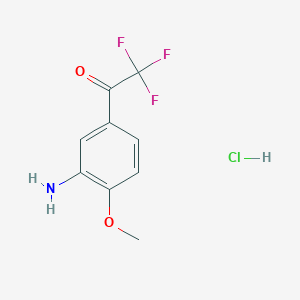![molecular formula C13H12N2O5 B3829537 2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-[(2,5-dimethoxyphenyl)methylene]- CAS No. 93338-08-0](/img/structure/B3829537.png)
2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-[(2,5-dimethoxyphenyl)methylene]-
描述
2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-[(2,5-dimethoxyphenyl)methylene]- is a compound that belongs to the class of pyrimidinetriones This compound is characterized by the presence of a pyrimidine ring substituted with a 2,5-dimethoxyphenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-[(2,5-dimethoxyphenyl)methylene]- typically involves a two-step reaction process. The first step is the formation of a chalcone derivative using Claisen–Schmidt condensation. This is followed by the Michael addition of the formed chalcone with 1,3-dimethylbarbituric acid . The reaction conditions often involve the use of triethylamine (TEA) as a catalyst.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-[(2,5-dimethoxyphenyl)methylene]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrimidinetrione derivatives, while reduction can produce reduced forms of the compound.
科学研究应用
2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-[(2,5-dimethoxyphenyl)methylene]- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound exhibits various biological activities, making it a subject of interest in biochemical studies.
Medicine: Research has shown potential therapeutic applications, including antihypertensive, anti-HIV, and antitumor activities
Industry: The compound is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-[(2,5-dimethoxyphenyl)methylene]- involves its interaction with specific molecular targets and pathways. The compound’s biological effects are mediated through its binding to enzymes and receptors, modulating their activity. For example, it may act as a calcium channel modulator, influencing cellular calcium levels and related physiological processes .
相似化合物的比较
Similar Compounds
1,3-Dimethylbarbituric acid: A precursor used in the synthesis of the target compound.
Chalcone derivatives: Structurally related compounds used in the initial synthesis step.
Dihydropyrimidine derivatives: Compounds with similar core structures and biological activities
Uniqueness
2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-[(2,5-dimethoxyphenyl)methylene]- is unique due to its specific substitution pattern and the resulting biological activities. Its combination of a pyrimidinetrione core with a 2,5-dimethoxyphenyl group imparts distinct chemical and biological properties, making it a valuable compound for research and application.
属性
IUPAC Name |
5-[(2,5-dimethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O5/c1-19-8-3-4-10(20-2)7(5-8)6-9-11(16)14-13(18)15-12(9)17/h3-6H,1-2H3,(H2,14,15,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLPIQTNGPKJIMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C=C2C(=O)NC(=O)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40328114 | |
| Record name | 5-(2,5-dimethoxybenzylidene)hexahydropyrimidine-2,4,6-trione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40328114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93338-08-0 | |
| Record name | 5-(2,5-dimethoxybenzylidene)hexahydropyrimidine-2,4,6-trione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40328114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


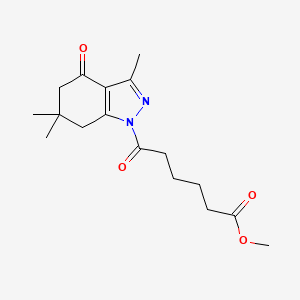
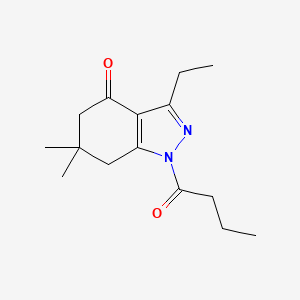
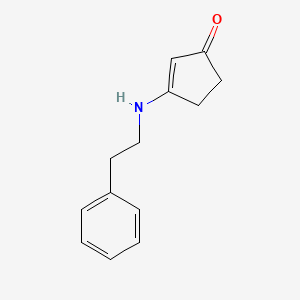
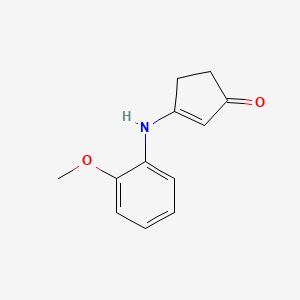
![2-[(E)-3-[4-(dimethylamino)phenyl]prop-2-enoyl]cyclopentane-1,3-dione](/img/structure/B3829485.png)
![4-chloro-N-[4-(pentyloxy)phenyl]benzenesulfonamide](/img/structure/B3829502.png)
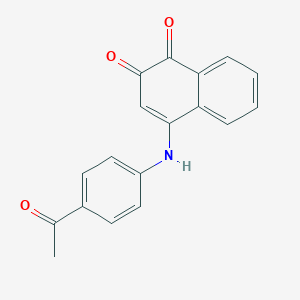
![4-[(3-Hydroxy-1-methoxy-1-oxopropan-2-yl)amino]-3,5-dinitrobenzoic acid](/img/structure/B3829510.png)
![2-{N-[(4-methoxyphenyl)sulfonyl]ethanehydrazonoyl}benzoic acid](/img/structure/B3829516.png)

![3-[(2-pyridinylamino)carbonyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B3829546.png)

